molecular formula C7H10BrNOS B1509713 2-(5-Bromo-4-methylthiazol-2-yl)propan-2-ol

2-(5-Bromo-4-methylthiazol-2-yl)propan-2-ol

Cat. No. B1509713
M. Wt: 236.13 g/mol
InChI Key: AQYIOGGVQCWODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-4-methylthiazol-2-yl)propan-2-ol is a useful research compound. Its molecular formula is C7H10BrNOS and its molecular weight is 236.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Bromo-4-methylthiazol-2-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromo-4-methylthiazol-2-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(5-Bromo-4-methylthiazol-2-yl)propan-2-ol

Molecular Formula

C7H10BrNOS

Molecular Weight

236.13 g/mol

IUPAC Name

2-(5-bromo-4-methyl-1,3-thiazol-2-yl)propan-2-ol

InChI

InChI=1S/C7H10BrNOS/c1-4-5(8)11-6(9-4)7(2,3)10/h10H,1-3H3

InChI Key

AQYIOGGVQCWODA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C(C)(C)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-Methylthiazol-2-yl)propan-2-ol (321 mg 2.04 mmol) and NBS (404 mg 2.25 mmol) was stirred in DMF (10 mL) at room temperature for 2 hours under nitrogen. The mixture was diluted with EtOAc (50 mL) and washed with water (2×20 ml), then brine, dried over sodium sulfate and concentrated to give an oil which was purified by ISCO CombiFlash® chromatography eluting with Heptane:EtOAc (100:0 to 0:100 over 20 CV) to the product as a pale yellow oil (296 mg 61%).
Quantity
321 mg
Type
reactant
Reaction Step One
Name
Quantity
404 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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